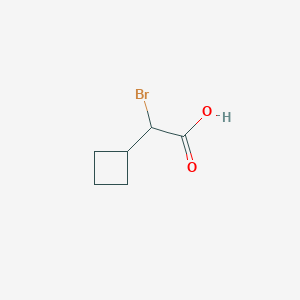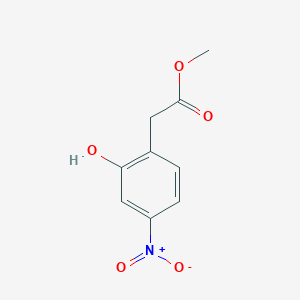![molecular formula C7H14ClNO B13906424 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated synthesis can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various stereoisomers and functionalized derivatives of this compound .
Applications De Recherche Scientifique
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows the compound to act as a ligand for various receptors, influencing neurotransmitter release and uptake. This makes it a valuable compound in the study of neurological processes and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another member of the tropane alkaloid family with similar biological activities.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: A structurally related compound used in organic synthesis.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
6-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-9H,1-4H2;1H |
Clé InChI |
CKJWJUABUSULTF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(CC1NC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)









![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)
